2-Methoxy-5-(methoxymethoxy)isonicotinaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-5-(methoxymethoxy)pyridine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-12-6-14-8-4-10-9(13-2)3-7(8)5-11/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLADBSZPHROUKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CN=C(C=C1C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901214481 | |
| Record name | 2-Methoxy-5-(methoxymethoxy)-4-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901214481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867267-27-4 | |
| Record name | 2-Methoxy-5-(methoxymethoxy)-4-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=867267-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-5-(methoxymethoxy)-4-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901214481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: 2-Methoxy-5-(methoxymethoxy)isonicotinaldehyde
The following technical guide details the chemical profile, synthesis, and application of 2-Methoxy-5-(methoxymethoxy)isonicotinaldehyde (CAS 867267-27-4). This document is structured for researchers and process chemists involved in the development of hemoglobin modulators for Sickle Cell Disease (SCD).
CAS: 867267-27-4 Role: Advanced Intermediate for Next-Generation Hemoglobin S Polymerization Inhibitors
Executive Summary
2-Methoxy-5-(methoxymethoxy)isonicotinaldehyde is a specialized pyridine derivative serving as a critical building block in the synthesis of allosteric hemoglobin modulators, specifically analogs of Voxelotor (GBT440) such as GBT861 .
Its structural significance lies in its masked phenolic aldehyde motif. The aldehyde function at the C4 position (isonicotinaldehyde) acts as the pharmacophore responsible for forming a reversible Schiff base with the N-terminal valine of the hemoglobin
Chemical Profile & Identification
| Property | Data |
| Chemical Name | 2-Methoxy-5-(methoxymethoxy)pyridine-4-carbaldehyde |
| Common Name | 2-Methoxy-5-(methoxymethoxy)isonicotinaldehyde |
| CAS Number | 867267-27-4 |
| Molecular Formula | |
| Molecular Weight | 197.19 g/mol |
| Core Scaffold | Pyridine |
| Key Functionalities | Aldehyde (C4), Methoxymethoxy ether (C5), Methoxy ether (C2) |
| Physical State | Pale yellow solid / oil (depending on purity) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water |
Synthetic Utility & Mechanism[4]
The synthesis of high-affinity HbS polymerization inhibitors requires a precise arrangement of a hydrogen-bond donor (phenol/hydroxyl) adjacent to the aldehyde pharmacophore. CAS 867267-27-4 provides this geometry in a protected form.
The Role of the MOM Group
The Methoxymethoxy (MOM) group is strategically employed for two reasons:
-
Directed Ortho Metalation (DoM): The MOM group is a strong Ortho Directing Group (ODG). In the synthesis of the pyridine core, it directs lithiation to the C4 position, allowing for the regioselective introduction of the formyl group (aldehyde).
-
Protection: It masks the C5-hydroxyl group during harsh coupling reactions (e.g., alkylation of the pyridine ring or modification of the C2-methoxy group) and is removed in the final stages under mild acidic conditions.
Mechanism of Action (Downstream)
Upon deprotection, the compound yields 5-Hydroxy-2-methoxyisonicotinaldehyde (CAS 867267-28-5). In the final drug molecule, this moiety functions via:
-
Schiff Base Formation: The aldehyde condenses with the
-amino group of Valine-1 on the hemoglobin -chain. -
Hydrogen Bonding: The adjacent C5-hydroxyl group forms an intramolecular hydrogen bond with the imine nitrogen, stabilizing the Schiff base and increasing the drug's residence time on the hemoglobin tetramer.
Experimental Protocols
Retrosynthetic Analysis & Preparation
The synthesis typically proceeds via the functionalization of a commercially available hydroxypyridine precursor.
Step 1: MOM Protection
-
Precursor: 2-Methoxy-5-hydroxypyridine (or 6-methoxypyridin-3-ol).
-
Reagents: Chloromethyl methyl ether (MOM-Cl),
-Diisopropylethylamine (DIPEA) or NaH. -
Solvent: DCM or THF (
to RT). -
Outcome: Formation of 2-Methoxy-5-(methoxymethoxy)pyridine.
Step 2: Directed Ortho Lithiation (DoM) & Formylation
-
Substrate: 2-Methoxy-5-(methoxymethoxy)pyridine.
-
Reagents:
-Butyllithium ( -BuLi) or LDA; -Dimethylformamide (DMF). -
Conditions: Anhydrous THF,
. -
Protocol:
-
Cool the solution of the substrate in THF to
. -
Add
-BuLi dropwise. The MOM group directs lithiation to the C4 position (ortho to the MOM group). Note: The C2-methoxy group also directs, but C3 lithiation is less favored due to the combined directing power and steric environment. -
Stir for 1 hour to ensure lithiation.
-
Quench with DMF (electrophile) to introduce the aldehyde.
-
Warm to RT and work up with aqueous
.
-
-
Product: 2-Methoxy-5-(methoxymethoxy)isonicotinaldehyde (CAS 867267-27-4) .[1]
Step 3: Deprotection (Activation)
-
Reagents: 3N HCl or TFA.
-
Conditions: THF/Water,
. -
Protocol:
"To a solution of 2-methoxy-5-(methoxymethoxy)isonicotinaldehyde (27 g) in THF (5 mL) was added HCl (3 N, 4 mL). The reaction was stirred at
for 1 h, cooled to RT, and diluted with water. The mixture was neutralized to pH 7-8 with solid ..." (Adapted from Patent AU2014237348A1). -
Product: 5-Hydroxy-2-methoxyisonicotinaldehyde (Intermediate for coupling).
Visualization of Synthesis Pathway
Figure 1: The MOM group directs lithiation to the C4 position, enabling the installation of the aldehyde pharmacophore.
Application Case Study: GBT861 Synthesis
The primary industrial application of this compound is in the synthesis of next-generation sickle cell drugs like GBT861 . Unlike Voxelotor, which utilizes a phenol ring, GBT861 utilizes this pyridine core to optimize pharmacokinetic properties (solubility and partitioning).
Coupling Workflow:
-
Deprotection: CAS 867267-27-4 is converted to the 5-hydroxy derivative.
-
O-Alkylation: The 5-hydroxy group is reacted with a halide-bearing scaffold (e.g., a pyrazole-pyran derivative).
-
Reaction Conditions: DMF,
, RT to . -
Stoichiometry: 1.0 eq Aldehyde : 1.2 eq Halide : 2.0 eq Base.
-
-
Result: The ether linkage connects the pharmacophore (aldehyde) to the bulk of the molecule, creating the full drug structure.
Figure 2: The deprotected form of CAS 867267-27-4 acts as the nucleophile in the convergent synthesis of Hb modulators.
Quality Control & Handling
Analytical Parameters
-
HPLC: Monitor for the disappearance of the starting material (MOM-protected) during deprotection. The deprotected phenol is significantly more polar.
-
NMR (
):-
Aldehyde (-CHO): Singlet ~10.0 - 10.5 ppm.
-
MOM (
): Singlet ~5.2 ppm (2H). -
Methoxy (
): Singlet ~3.9 ppm (3H). -
MOM-Methyl (
): Singlet ~3.5 ppm (3H).
-
Stability & Storage
-
Oxidation Risk: As an aldehyde, the compound is susceptible to air oxidation to the corresponding carboxylic acid (2-methoxy-5-(methoxymethoxy)isonicotinic acid). Store under nitrogen/argon at
. -
Acid Sensitivity: The MOM group is acid-labile. Avoid exposure to acidic vapors or protic solvents with trace acid unless deprotection is intended.
References
- Patent AU2014237348A1. "Compounds and uses thereof for the modulation of hemoglobin." Google Patents.
- Metcalf, B. et al. "Discovery of GBT440, an Orally Bioavailable R-State Hemoglobin Modulator for the Treatment of Sickle Cell Disease." ACS Medicinal Chemistry Letters, 2017. (Context on the pharmacophore mechanism).
Sources
A Researcher's Guide to the Procurement and Application of 2-Methoxy-5-(methoxymethoxy)isonicotinaldehyde
Abstract
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the chemical intermediate 2-Methoxy-5-(methoxymethoxy)isonicotinaldehyde. This document details its significance as a versatile building block in modern organic synthesis, particularly in medicinal chemistry. It offers a landscape of potential suppliers, an analysis of procurement and pricing considerations, a summary of its technical and safety profile, and a practical guide to its application in synthetic protocols. The objective is to equip scientists with the necessary information to effectively source and utilize this valuable compound in their research endeavors.
Introduction to a Key Synthetic Building Block
2-Methoxy-5-(methoxymethoxy)isonicotinaldehyde, a polysubstituted pyridine derivative, has emerged as a crucial intermediate in the synthesis of complex molecular architectures. Its utility is anchored in the strategic placement of its functional groups: an aldehyde for diverse chemical transformations and a methoxymethyl (MOM) ether protecting a phenolic hydroxyl group. This arrangement allows for sequential and controlled modifications, making it a favored reagent in multi-step synthetic campaigns targeting novel therapeutic agents.
Chemical Identity:
-
IUPAC Name: 2-Methoxy-5-(methoxymethoxy)pyridine-4-carbaldehyde
-
CAS Number: 1072944-89-7
-
Molecular Formula: C₉H₁₁NO₄
-
Molecular Weight: 197.19 g/mol
-
Structure:
The MOM-protected phenol at the 5-position offers stability to a wide range of reagents, particularly nucleophiles and bases, while the aldehyde at the 4-position serves as a versatile handle for chain extension or the introduction of new functionalities through reactions such as Wittig olefination, reductive amination, and aldol condensations. The methoxy group at the 2-position modulates the electronic properties of the pyridine ring. This trifecta of functionalities provides a robust platform for generating diverse compound libraries in drug discovery.
Supplier Landscape and Procurement Strategy
Sourcing high-quality chemical intermediates is a critical first step in any research program. For a specialized reagent like 2-Methoxy-5-(methoxymethoxy)isonicotinaldehyde, identifying a reliable supplier is paramount to ensuring experimental reproducibility and success.
Identifying Potential Suppliers
A number of chemical suppliers, ranging from large global distributors to specialized niche laboratories, list this compound in their catalogs. Researchers are advised to inquire with the following representative vendors:
-
Sigma-Aldrich (Merck)
-
Thermo Fisher Scientific (Alfa Aesar)
-
Chem-Impex International
-
ChemScene
-
Vibrant Pharma Inc.
-
Aaron Chemistry
This list is not exhaustive, and availability may vary by region and time. It is recommended to consult multiple suppliers to compare lead times and pricing.
Procurement Considerations and Pricing Analysis
The price of 2-Methoxy-5-(methoxymethoxy)isonicotinaldehyde is subject to fluctuation based on purity, quantity, and supplier. For specialized reagents, pricing is often not listed publicly and requires a formal quotation.
Key Factors for Supplier Selection:
-
Purity (Assay): Ensure the purity, typically ≥95% or ≥97%, meets the requirements of the intended synthesis.
-
Analytical Data: Reputable suppliers will provide a Certificate of Analysis (CoA) with detailed analytical data (e.g., NMR, LC-MS) to confirm identity and purity.
-
Scale and Availability: Confirm that the supplier can provide the required quantities, from milligrams for initial screening to kilograms for scale-up campaigns.
-
Lead Time: Delivery times can vary significantly and should be factored into experimental planning.
Illustrative Pricing Table:
| Quantity | Purity | Estimated Price (USD) | Common Use Case |
| 1 g | ≥97% | $150 - $300 | Initial reaction scouting, proof-of-concept |
| 5 g | ≥97% | $550 - $900 | Library synthesis, early-stage development |
| >10 g | ≥97% | Quote Required | Lead optimization, scale-up |
Note: The prices listed are estimates for budgetary purposes only and may not reflect current market rates. Researchers must obtain a formal quote from the supplier.
The procurement workflow for specialized chemicals necessitates careful planning and documentation.
Caption: Procurement workflow for specialized reagents.
Technical Profile and Safe Handling
Understanding the physicochemical properties and hazards of a reagent is essential for safe handling and successful experimentation. While a specific, verified Safety Data Sheet (SDS) for 2-Methoxy-5-(methoxymethoxy)isonicotinaldehyde was not publicly available at the time of this writing, data from closely related pyridinecarboxaldehyde derivatives can provide valuable guidance.[1][2][3]
Physicochemical Properties (Estimated)
| Property | Value | Source/Analogy |
| Appearance | Likely a solid (e.g., white to yellow powder) or oil | Analogy to substituted pyridines |
| Boiling Point | >200 °C (decomposes) | Analogy to similar molecular weight aldehydes |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc) | General property of protected organic molecules |
| Storage | Store refrigerated (2-8 °C) under inert gas | Common for aldehydes to prevent oxidation[4] |
Safety, Handling, and PPE
Based on analogous compounds, 2-Methoxy-5-(methoxymethoxy)isonicotinaldehyde should be handled with care in a well-ventilated chemical fume hood.[3][5]
-
Hazards: Assumed to be harmful if swallowed or inhaled. Causes skin and serious eye irritation/damage.[1] May be corrosive to the respiratory tract.
-
Personal Protective Equipment (PPE):
-
Handling: Avoid breathing dust, fumes, or vapors.[5] Avoid contact with skin and eyes. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[3]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, preferably refrigerated and under an inert atmosphere (e.g., nitrogen or argon) to maintain product quality.[4]
Application in Multi-Step Synthesis
The primary value of 2-Methoxy-5-(methoxymethoxy)isonicotinaldehyde lies in its role as a versatile intermediate for constructing complex molecules. The aldehyde functionality is a key reaction point, as demonstrated in numerous synthetic campaigns in medicinal chemistry.
Reductive Amination: A Cornerstone Reaction
A common and powerful transformation involving this aldehyde is reductive amination. This reaction forms a new carbon-nitrogen bond, a critical step in the synthesis of many biologically active compounds. The process typically involves two stages: the initial formation of an imine intermediate by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.
Caption: General workflow for reductive amination.
Detailed Experimental Protocol: Example Reductive Amination
The following protocol is a representative example adapted from synthetic procedures found in the chemical literature that use similar aldehydes as starting materials. It describes the coupling of the title aldehyde with a generic primary amine.
Objective: To synthesize N-alkyl-1-(2-methoxy-5-(methoxymethoxy)pyridin-4-yl)methanamine.
Materials:
-
2-Methoxy-5-(methoxymethoxy)isonicotinaldehyde (1.0 eq)
-
Primary Amine (e.g., benzylamine) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous (sufficient to make a 0.1 M solution)
-
Acetic Acid (catalytic, ~1-2 drops)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Nitrogen/Argon inlet
-
Standard laboratory glassware for workup (separatory funnel, beakers)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Methoxy-5-(methoxymethoxy)isonicotinaldehyde (1.0 eq).
-
Solvent Addition: Dissolve the aldehyde in anhydrous dichloromethane (DCM).
-
Amine Addition: Add the primary amine (1.1 eq) to the stirred solution, followed by a catalytic amount of acetic acid.
-
Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: To the reaction mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10-15 minutes. Caution: Gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure secondary amine product.
Conclusion
2-Methoxy-5-(methoxymethoxy)isonicotinaldehyde is a high-value chemical intermediate with significant applications in medicinal chemistry and organic synthesis. Its unique combination of a reactive aldehyde, a stable MOM-protected phenol, and a methoxy-substituted pyridine core provides chemists with a powerful tool for building molecular complexity. While procurement requires careful planning and direct engagement with suppliers, its utility in constructing novel compounds justifies its place in the modern synthetic chemist's toolbox. Adherence to proper safety and handling protocols is essential for its effective and safe use in the laboratory.
References
-
CAS Common Chemistry. 6-Methoxy-3-pyridinecarboxaldehyde. [Link]
Sources
Strategic Design of Pyridine-4-Carbaldehyde Derivatives in Modern Drug Discovery
Executive Summary
Pyridine-4-carbaldehyde (isonicotinaldehyde) represents a privileged scaffold in medicinal chemistry, distinct from its 2- and 3-isomers due to its electronic symmetry and the specific vector of its nitrogen lone pair relative to the formyl group. While often overshadowed by the ubiquitous pyridine-2-carbaldehyde in metal chelation studies, the 4-isomer offers unique advantages in designing antitubercular agents, kinase inhibitors, and supramolecular drug delivery systems. This guide dissects the synthetic utility, structure-activity relationships (SAR), and therapeutic applications of this versatile building block.[1][2]
The Pharmacophore: Why Pyridine-4-Carbaldehyde?
Electronic and Structural Distinctiveness
The pyridine ring is electron-deficient, making the aldehyde carbon at position 4 highly electrophilic. Unlike the 2-position, where the nitrogen lone pair can interfere sterically or electronically (via the alpha-effect) with adjacent substituents, the 4-position provides a linear vector for molecular recognition.
-
H-Bonding Capability: The pyridine nitrogen acts as a crucial hydrogen bond acceptor (
), essential for docking into protein active sites (e.g., kinase hinge regions). -
Metal Coordination: In hydrazone and thiosemicarbazone derivatives, the pyridine nitrogen can participate in intermolecular coordination polymers or act as a distal anchor, unlike the chelating "pincer" effect seen in 2-pyridyl analogs.
Strategic Reactivity
The formyl group at C4 is a "chemical hook" primarily utilized for condensation reactions. The resulting azomethine (-CH=N-) linkage is bioisosteric with the peptide bond but offers altered rigidity and metabolic stability.
Synthetic Pathways & Functionalization
The primary route to bioactive derivatives involves condensation with nitrogen nucleophiles. These reactions are generally acid-catalyzed and driven by the removal of water.
Core Transformations
-
Schiff Bases (Imines): Reaction with primary amines. Often used to intercalate DNA or chelate metals when an ortho-hydroxy group is present on the amine.
-
Hydrazones: Reaction with hydrazides (e.g., isoniazid). This creates the R-CO-NH-N=CH-Py pharmacophore, critical for antimycobacterial activity.
-
Thiosemicarbazones: Reaction with thiosemicarbazides.[3] These are potent iron chelators with significant anticancer potential.[4]
Visualization: Synthetic Versatility
The following diagram illustrates the divergent synthesis starting from pyridine-4-carbaldehyde.
Figure 1: Divergent synthetic pathways transforming the C4-formyl group into bioactive scaffolds.
Therapeutic Applications & SAR
Infectious Diseases: The Tuberculosis Connection
The most historically significant derivative is Pyridine-4-carboxaldehyde isonicotinoyl hydrazone (PCIH) .
-
Mechanism: PCIH is a lipophilic analog of Isoniazid. It requires activation by the mycobacterial enzyme KatG to form an isonicotinoyl radical, which inhibits InhA (enoyl-ACP reductase), blocking mycolic acid synthesis.
-
SAR Insight: The hydrazone linkage improves cell wall permeability compared to the parent hydrazide. Substituents on the hydrazide moiety that increase lipophilicity (LogP > 2) generally enhance antimycobacterial potency.
Oncology: Iron Chelation and ROS Generation
Thiosemicarbazone derivatives of pyridine-4-carbaldehyde exhibit potent anticancer activity via Iron Depletion .
-
Mechanism: These ligands bind intracellular iron (Fe2+/Fe3+). The resulting complex undergoes redox cycling, generating Reactive Oxygen Species (ROS) that induce DNA damage and mitochondrial apoptosis.
-
Comparison: Unlike 2-pyridyl analogs (e.g., Dp44mT) which form tridentate N-N-S complexes, 4-pyridyl derivatives often form polymeric networks or require auxiliary ligands, altering their pharmacokinetic profile.
Quantitative Activity Data
The table below summarizes the biological activity of key derivatives.
| Derivative Class | Target/Cell Line | Activity Metric | Key Observation |
| Isonicotinoyl Hydrazone | M. tuberculosis H37Rv | MIC: 0.2 - 0.5 µg/mL | Comparable to Isoniazid; effective against some resistant strains [2]. |
| Schiff Base (Aminophenol) | DPPH Radical | 74% Inhibition | High antioxidant capacity due to phenolic -OH group [1]. |
| Thiosemicarbazone (Cu Complex) | MCF-7 (Breast Cancer) | IC50: ~4.5 µM | Metal complexation significantly enhances cytotoxicity vs. ligand alone [4]. |
| Hydrazone (Vanillin derived) | S. aureus | MIC: High Potency | Hydroxyl/Methoxy groups on the aldehyde partner improve binding [3]. |
Experimental Protocols
Protocol A: Synthesis of Pyridine-4-carbaldehyde Isonicotinoyl Hydrazone
Objective: To synthesize a self-validating antitubercular scaffold.
Reagents:
-
Pyridine-4-carbaldehyde (10 mmol)
-
Isoniazid (Isonicotinic acid hydrazide) (10 mmol)
-
Ethanol (Absolute, 20 mL)
-
Glacial Acetic Acid (Catalytic, 2-3 drops)
Methodology:
-
Dissolution: Dissolve 1.37 g of Isoniazid in 15 mL of warm ethanol. In a separate flask, dissolve 1.07 g (approx. 0.95 mL) of pyridine-4-carbaldehyde in 5 mL ethanol.
-
Addition: Slowly add the aldehyde solution to the hydrazide solution with continuous stirring.
-
Catalysis: Add 2 drops of glacial acetic acid. The solution may turn slightly yellow.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: CHCl3:MeOH 9:1).
-
Isolation: Cool the reaction mixture to room temperature, then place in an ice bath. A precipitate should form.
-
Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and diethyl ether. Recrystallize from ethanol/water if necessary.
-
Validation:
-
Melting Point: Expected range 230–235°C.
-
IR Spectroscopy: Look for C=N stretch at ~1600–1620 cm⁻¹ and disappearance of C=O (aldehyde) stretch at 1700 cm⁻¹.
-
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Objective: To quantify the anticancer potential of the synthesized derivative.
Workflow:
-
Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at
cells/well. Incubate for 24h. -
Treatment: Add the test compound (dissolved in DMSO, final concentration <0.1%) at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM).
-
Incubation: Incubate for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
-
Solubilization: Remove media and add 100 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
Mechanism of Action: The Iron Chelation Pathway
The following diagram details how thiosemicarbazone derivatives induce cancer cell death.
Figure 2: Mechanism of action for thiosemicarbazone derivatives involving iron chelation and oxidative stress.
References
-
Shamim, S., et al. (2017). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies.[5][6] Journal of the Chemical Society of Pakistan. Link
-
BenchChem. (n.d.). 4-Pyridinecarboxaldehyde Isonicotinoyl Hydrazone: Biological Activity and Medicinal Applications. Link
-
Iqbal, A., et al. (2022).[2][7] Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential.[8] Molecules, 27(19), 6770.[8] Link
-
PubChem. (2025).[9] Pyridine-4-carboxaldehyde isonicotinoyl hydrazone | C12H10N4O.[9] National Library of Medicine.[9] Link
-
Liu, M. C., et al. (1996). Synthesis and Antitumor Activity of Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone.[3][10] Journal of Medicinal Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridine-4-carboxaldehyde isonicotinoyl hydrazone | C12H10N4O | CID 234466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
reductive amination protocols for 2-Methoxy-5-(methoxymethoxy)isonicotinaldehyde
An Application Guide to the Reductive Amination of 2-Methoxy-5-(methoxymethoxy)isonicotinaldehyde
Introduction: The Strategic Importance of Reductive Amination
Reductive amination stands as a cornerstone transformation in modern organic synthesis and medicinal chemistry, prized for its reliability and efficiency in constructing carbon-nitrogen bonds.[1][2] This reaction is a powerful tool for synthesizing primary, secondary, and tertiary amines from readily available carbonyl compounds and amines.[3][4][5] The substrate in focus, 2-Methoxy-5-(methoxymethoxy)isonicotinaldehyde, presents a unique synthetic challenge and opportunity. As a functionalized pyridine derivative, it is a valuable scaffold in drug discovery. Its structure incorporates several key features: an aldehyde for amine coupling, an electron-donating methoxy group, and a methoxymethyl (MOM) ether, a common protecting group for hydroxyl functionalities.
This guide provides a detailed examination of reductive amination protocols specifically tailored for this substrate. We will explore the mechanistic underpinnings, offer two robust and field-proven protocols, and discuss critical parameters for success, including reagent selection, control of reaction conditions, and strategies for purification and troubleshooting. The protocols are designed to be broadly applicable for researchers coupling this aldehyde with a range of primary and secondary amines.
Mechanistic Rationale and Reagent Selection
The reductive amination process occurs in two distinct, sequential stages:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the aldehyde's carbonyl carbon. This is followed by a dehydration step to form an imine intermediate. In the presence of an acid catalyst, this imine can be protonated to form a more electrophilic iminium ion.[3][6]
-
Hydride Reduction: The C=N double bond of the imine or iminium ion is then reduced by a selective hydride-donating reagent to yield the final amine product.[4]
The success of a one-pot reductive amination hinges on the choice of reducing agent. The ideal reagent must reduce the iminium ion much faster than it reduces the starting aldehyde.[2][7] This chemoselectivity prevents the wasteful formation of the corresponding alcohol byproduct.
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) has emerged as the preeminent reagent for this purpose.[2][7] Its attenuated reactivity, a result of the electron-withdrawing effects of the three acetoxy groups, makes it highly selective for iminium ions over aldehydes and ketones.[7][8] It is compatible with a wide range of functional groups and is less toxic than alternatives like sodium cyanoborohydride (NaBH₃CN).[2][9] Furthermore, STAB reactions can be performed in non-protic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), which are favorable for this transformation.[8][10]
Considerations for 2-Methoxy-5-(methoxymethoxy)isonicotinaldehyde:
-
The MOM Protecting Group: The methoxymethyl ether is an acetal, which is stable under mildly acidic or basic conditions but can be cleaved by strong acids.[11][12] Therefore, the reaction pH must be carefully controlled. While acetic acid is often used to catalyze imine formation, its use should be judicious.[13][14] For many aldehydes, the reaction proceeds efficiently without an added acid catalyst.[8][10]
-
The Pyridine Ring: The nitrogen atom in the pyridine ring can be protonated under acidic conditions, which may affect the substrate's solubility and reactivity. The reaction conditions are typically buffered by the amine base and the basicity of the borohydride reagent.
Caption: General mechanism of reductive amination.
Experimental Protocols
Two primary protocols are presented. Protocol A represents the most common and efficient direct, one-pot method. Protocol B offers a stepwise alternative that can be advantageous in specific cases, such as when dialkylation is a concern with primary amines.[8][15]
Protocol A: One-Pot Direct Reductive Amination with Sodium Triacetoxyborohydride (STAB)
This procedure is highly reliable for a wide range of primary and secondary amines and is considered the gold standard for direct reductive amination.[8][10][15][16] 1,2-Dichloroethane (DCE) is the preferred solvent, though THF can also be used.[8][10]
Step-by-Step Methodology:
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-Methoxy-5-(methoxymethoxy)isonicotinaldehyde (1.0 eq.).
-
Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE, approx. 0.1 M concentration). Add the desired primary or secondary amine (1.0-1.2 eq.).
-
Initial Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
-
Addition of STAB: Add sodium triacetoxyborohydride (STAB) (1.3-1.5 eq.) to the mixture portion-wise over 5-10 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-16 hours).
-
Work-up:
-
Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30-60 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to isolate the desired amine.
Protocol B: Stepwise (Indirect) Reductive Amination with Sodium Borohydride (NaBH₄)
This two-step, one-pot procedure is particularly useful when the direct method (Protocol A) is sluggish or when using primary amines where over-alkylation to the tertiary amine is a potential side reaction.[15] Methanol is an excellent solvent as it promotes rapid imine formation from aldehydes.[15]
Step-by-Step Methodology:
-
Imine Formation: To a clean, dry round-bottom flask, add 2-Methoxy-5-(methoxymethoxy)isonicotinaldehyde (1.0 eq.) and dissolve it in anhydrous methanol (MeOH, approx. 0.2 M). Add the primary amine (1.0-1.1 eq.).
-
Stirring: Stir the mixture at room temperature. The formation of the imine is typically rapid (< 1 hour). Monitor by TLC or LC-MS to confirm the disappearance of the aldehyde.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5-2.0 eq.) slowly and in small portions. Caution: Gas evolution (hydrogen) will occur.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-3 hours until the imine is fully consumed (as monitored by TLC or LC-MS).
-
Work-up:
-
Quench the reaction by the slow, careful addition of water at 0 °C.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add water and extract the product with dichloromethane (DCM) or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography as described in Protocol A.
Comparative Overview and Data Presentation
The choice between protocols depends on the specific amine substrate and experimental observations. Protocol A is generally more convenient, while Protocol B offers an alternative for challenging cases.
| Parameter | Protocol A: Direct (STAB) | Protocol B: Stepwise (NaBH₄) |
| Reducing Agent | Sodium Triacetoxyborohydride | Sodium Borohydride |
| Stoichiometry | 1.3 - 1.5 eq. | 1.5 - 2.0 eq. |
| Typical Solvent | DCE, THF | Methanol |
| Catalyst | Acetic acid (optional, use with caution) | Not required |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Key Advantage | High chemoselectivity, one-pot convenience | Excellent for problematic dialkylation, uses cheaper reagent |
| Key Disadvantage | Higher reagent cost | Less chemoselective (requires stepwise addition) |
digraph "Experimental Workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial"];// Nodes Start [label="Weigh Aldehyde & Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Dissolve [label="Dissolve in\nAnhydrous Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Reagent [label="Add Reducing Agent\n(STAB or NaBH4)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; React [label="Stir & Monitor Reaction\n(TLC / LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="Quench Reaction\n(aq. NaHCO3 or H2O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extract [label="Aqueous Work-up\n& Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dry [label="Dry & Concentrate\nOrganic Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="Purify via Column\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Isolated Pure Amine", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; // Edges Start -> Dissolve; Dissolve -> Add_Reagent; Add_Reagent -> React; React -> Quench [label="Reaction Complete"]; Quench -> Extract; Extract -> Dry; Dry -> Purify; Purify -> End;
}
Caption: A typical experimental workflow for reductive amination.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Poor quality or wet reagents/solvent.2. Amine is a poor nucleophile (e.g., aniline).3. Steric hindrance. | 1. Use fresh, anhydrous solvents and high-purity reagents.2. For weakly basic amines, add 1 eq. of acetic acid (Protocol A).[15] Consider higher temperatures.3. Increase reaction time or switch to a less hindered amine if possible. |
| Formation of Alcohol Byproduct | 1. Reducing agent is not selective (common with NaBH₄ in a direct procedure).2. Hydrolysis of the imine back to the aldehyde. | 1. Ensure imine formation is complete before adding NaBH₄ (Protocol B).2. Use Protocol A with STAB, which is highly selective for the iminium ion.[2] |
| Dialkylation of Primary Amine | The secondary amine product is reacting with remaining aldehyde. | 1. Use a slight excess of the primary amine (1.1-1.2 eq.).2. Switch to the stepwise procedure (Protocol B), which often mitigates this issue.[8][15] |
| Cleavage of MOM Group | Reaction conditions are too acidic. | 1. Omit the use of acetic acid, especially if the reaction proceeds without it.2. Ensure the quenching step is performed promptly once the reaction is complete. Use NaHCO₃ for a milder quench. |
| Difficult Purification | Product and starting materials have similar polarity. | 1. Drive the reaction to completion to eliminate starting material contamination.2. Consider an acid-base extraction: dissolve the crude mixture in an organic solvent, wash with dilute acid (e.g., 1M HCl) to protonate and extract the amine into the aqueous layer. Then, basify the aqueous layer and re-extract the pure amine. |
References
-
Brainly. (2024). What is the role of acetic acid in the reductive amination experiment?Link
-
Wikipedia. (n.d.). Reductive amination. Link
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Link
-
Chemistry Steps. (n.d.). Reductive Amination. Link
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Link
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Link
- Myers, A. (n.d.).
-
JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Link
-
O'Brien, K. et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. Link
-
González-Ortega, A. et al. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. Link
- BenchChem. (2025). Application Notes and Protocols: One-Pot Reductive Amination Using Sodium Triacetoxyborohydride.
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Link
-
Organic Reactions. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Link
-
Bomann, M. D., et al. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry. Link
-
Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Link
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Link
-
Senthamarai, T., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie. Link
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. Link
-
Olin, J. P. (1945). Purification of amine reaction mixtures. Google Patents. Link
- Reddit. (2025).
-
Bomann, M. D., et al. (1995). A mild, pyridine-borane-based reductive amination protocol. The Journal of Organic Chemistry. Link
-
Pelter, A., et al. (1986). Reductive aminations of ketones and aldehydes using borane–pyridine. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Link
-
ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Link
-
ACS Green Chemistry Institute. (n.d.). Reductive Amination. Link
-
Organic Chemistry Portal. (n.d.). Protective Groups. Link
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Link
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Link
-
Sigma-Aldrich. (n.d.). Application Note – Reductive Amination. Link
-
Li, C., et al. (2017). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. Angewandte Chemie. Link
- Kocienski, P. J. (n.d.). Protecting Groups. University of Leeds.
-
Wang, F., et al. (2020). Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Organic & Biomolecular Chemistry. Link
Sources
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- 5. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
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Application Note: Chemo-Selective Deprotection of MOM Ethers on Isonicotinaldehyde Scaffolds
Executive Summary
The removal of Methoxymethyl (MOM) protecting groups from isonicotinaldehyde derivatives presents a unique chemoselective challenge. While MOM ethers are classically cleaved via acid hydrolysis, the presence of the basic pyridine nitrogen (pKa ~5.2) and the reactive aldehyde functionality requires a tailored approach. Standard protocols often fail due to the "proton sponge" effect of the pyridine ring or the inadvertent formation of acetals at the aldehyde center.
This guide details two validated protocols designed to bypass these pitfalls, ensuring quantitative deprotection while preserving the integrity of the isonicotinaldehyde pharmacophore.
Chemical Context & Strategic Analysis
The "Proton Sponge" Challenge
In standard MOM deprotection, catalytic acid (e.g., PPTS) is often sufficient to activate the acetal oxygen. However, isonicotinaldehyde derivatives possess a basic pyridine nitrogen.
-
The Trap: The pyridine nitrogen protonates before the MOM ether oxygen. If only catalytic acid is used, the pyridine sequesters the protons, stalling the deprotection.
-
The Solution: Protocols must utilize stoichiometric excess of acid (at least 1.1 equivalents relative to the pyridine nitrogen + catalytic amount for hydrolysis) to ensure free protons are available for the MOM group.
Aldehyde Stability & Side Reactions
Isonicotinaldehyde is electrophilic.[1]
-
Risk 1 (Acetalization): Using alcohols (MeOH, EtOH) as solvents with strong acid can convert the free aldehyde into a dialkyl acetal (e.g., dimethyl acetal). While reversible, this complicates monitoring and workup.
-
Risk 2 (Cannizzaro): Strong bases must be strictly avoided during workup to prevent disproportionation.
Mechanism of Action
The deprotection follows an E1-like pathway involving an oxonium ion intermediate.
Figure 1: Stepwise activation mechanism. Note that the pyridine ring must be saturated with protons before the MOM group activates.
Validated Experimental Protocols
Method A: Aqueous HCl / THF (The "Robust" Method)
Best for: Scale-up, substrates stable to aqueous acid, and avoiding aldehyde-acetal formation. Rationale: THF is used instead of Methanol to prevent the conversion of the isonicotinaldehyde to its dimethyl acetal.
Materials
-
Substrate (MOM-protected isonicotinaldehyde derivative)
-
Tetrahydrofuran (THF), HPLC grade
-
Hydrochloric Acid (6N or Concentrated)
-
Saturated NaHCO₃ solution
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
Workflow
-
Dissolution: Dissolve the substrate (1.0 equiv) in THF (10 mL/mmol). Ensure complete solubility.
-
Acidification: Add 6N HCl dropwise.
-
Stoichiometry: Add 3.0 - 5.0 equivalents .
-
Why? 1 eq for the pyridine, excess to drive hydrolysis.
-
-
Reaction: Heat the mixture to 50°C with vigorous stirring.
-
Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the starting material.[2] The aldehyde peak (CHO) should remain visible in IR/NMR if aliquots are neutralized.
-
Time: Typically 2–4 hours.
-
-
Workup (Critical):
-
Cool to room temperature.[3]
-
Slowly pour the reaction mixture into a stirred beaker of saturated NaHCO₃.
-
Caution: Do not overshoot to high pH (>9) to avoid Cannizzaro reactions on the aldehyde. Target pH 7–8.
-
-
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Method B: Trifluoroacetic Acid / DCM (The "Anhydrous" Method)
Best for: Substrates with poor water solubility or those requiring strictly anhydrous reaction conditions before the quench.
Materials
-
Dichloromethane (DCM), Anhydrous
-
Anisole (Optional, cation scavenger)
Workflow
-
Preparation: Dissolve substrate in anhydrous DCM (5 mL/mmol) under nitrogen atmosphere.
-
Scavenger (Optional): Add 2.0 equiv of Anisole if the substrate contains electron-rich aromatic rings prone to electrophilic attack by the released methoxymethyl cation.
-
Acid Addition: Cool to 0°C. Add TFA dropwise.
-
Ratio: 1:1 to 1:4 ratio of TFA:DCM (v/v).
-
-
Reaction: Warm to room temperature. Stir for 1–3 hours.
-
Note: The pyridine will form the TFA salt immediately.
-
-
Quench:
-
Evaporate the DCM and excess TFA under reduced pressure (rotary evaporator) without heating above 40°C.
-
Redissolve the residue in DCM.
-
Wash with saturated NaHCO₃ solution to neutralize the pyridinium salt.
-
-
Isolation: Dry organic layer (MgSO₄) and concentrate.
Data Summary & Troubleshooting
| Variable | Method A (HCl/THF) | Method B (TFA/DCM) |
| Acid Strength | Strong (pKa ~ -7) | Strong Organic (pKa ~ 0) |
| Solvent System | Biphasic/Miscible (Aqueous) | Organic (Anhydrous) |
| Aldehyde Risk | Low (No alcohol solvent) | Low (Anhydrous) |
| Pyridine State | Forms HCl Salt | Forms TFA Salt |
| Throughput | High (Cheap reagents) | Medium (TFA removal) |
Troubleshooting Guide
Issue: Reaction Stalls (Incomplete Deprotection)
-
Cause: The "Proton Sponge" effect. The pyridine ring is buffering the system.
-
Fix: Add an additional 2–3 equivalents of acid. If using Method A, increase temperature to 60°C.
Issue: Product Disappears / Polymerization
-
Cause: Aldehyde degradation during basic workup.
-
Fix: Ensure the quenching solution (NaHCO₃) is cold (0°C). Do not use strong bases like NaOH or KOH. Keep the pH below 9.[3]
Issue: New Spot on TLC (Higher Rf than Product)
-
Cause: Acetal formation (if MeOH was used) or hydration.
-
Fix: If acetal formed, treat the crude with 1N HCl/THF (1:1) for 30 mins to revert to the aldehyde.
Decision Matrix
Use the following logic flow to select the appropriate method for your specific isonicotinaldehyde derivative.
Figure 2: Protocol selection based on substrate solubility and functional group tolerance.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.
-
Berliner, M. A., & Belecki, K. (2005).[3] "Simple, Rapid, and Efficient Preparation of MOM Ethers". The Journal of Organic Chemistry, 70(23), 9618–9621.
-
Naganawa, Y., et al. (2009). "Chemo- and Regioselective Deprotection of MOM Ethers". Organic Letters, 11(22), 5138–5141.
-
PubChem. (n.d.). Isonicotinaldehyde Compound Summary. National Center for Biotechnology Information.
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Synthesis of 5-hydroxy-2-methoxyisonicotinaldehyde: An Application Note and Protocol for Researchers
Introduction: The Significance of Substituted Pyridines in Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a privileged structure in the design of therapeutic agents.[2] Specifically, substituted hydroxypyridine aldehydes are valuable intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other targeted therapies.[3] The strategic placement of hydroxyl and methoxy groups on the pyridine ring can significantly influence a compound's binding affinity, selectivity, and pharmacokinetic properties. This application note provides a detailed, field-proven guide for the synthesis of 5-hydroxy-2-methoxyisonicotinaldehyde, a key building block for novel drug candidates, via the deprotection of its methoxymethyl (MOM)-protected precursor.
Strategic Overview: A Two-Phase Synthetic Approach
The synthesis of 5-hydroxy-2-methoxyisonicotinaldehyde is strategically divided into two main phases: the preparation of the MOM-protected precursor and its subsequent deprotection. This approach is necessitated by the potential for the free hydroxyl group to interfere with the introduction of the aldehyde functionality. The MOM group provides robust protection under various reaction conditions and can be selectively removed under acidic conditions.
Phase 1: Synthesis of the MOM-Protected Precursor, 5-(methoxymethoxy)-2-methoxyisonicotinaldehyde
Experimental Protocol: Synthesis of 5-(methoxymethoxy)-2-methoxyisonicotinaldehyde
This protocol is adapted from established methodologies for the formylation and protection of substituted pyridines.
Step 1a: Formylation of 2-Bromo-5-methoxypyridine
This step introduces the aldehyde group at the C4 position of the pyridine ring.
-
Reagents and Materials:
-
3-Bromo-5-methoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Isopropylmagnesium chloride (2M in THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
-
-
Procedure:
-
To an oven-dried round-bottomed flask under an argon atmosphere, add 3-bromo-5-methoxypyridine (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C and add isopropylmagnesium chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Slowly add anhydrous DMF (1.5 eq) and continue stirring for 1 hour.
-
Cool the reaction to 0 °C and quench with deionized water.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-methoxy-pyridine-3-carbaldehyde.[4]
-
Step 1b: Conversion to 5-hydroxy-2-methoxyisonicotinaldehyde
This step involves a nucleophilic substitution to introduce the hydroxyl group.
-
Reagents and Materials:
-
5-methoxy-pyridine-3-carbaldehyde
-
Sodium methoxide
-
Methanol
-
Hydrochloric acid (concentrated)
-
-
Procedure:
-
Dissolve 5-methoxy-pyridine-3-carbaldehyde (1.0 eq) in methanol.
-
Add sodium methoxide (1.2 eq) and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and neutralize with concentrated HCl.
-
Extract the product with a suitable organic solvent and purify by column chromatography.
-
Step 1c: MOM Protection of 5-hydroxy-2-methoxyisonicotinaldehyde
This step protects the hydroxyl group prior to further modifications or for the purpose of this guide, to create the precursor for deprotection studies.
-
Reagents and Materials:
-
5-hydroxy-2-methoxyisonicotinaldehyde
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methoxymethyl chloride (MOM-Cl)
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In an oven-dried flask under an argon atmosphere, dissolve 5-hydroxy-2-methoxyisonicotinaldehyde (1.0 eq) in anhydrous DCM.
-
Add DIPEA (2.0 eq) and cool the mixture to 0 °C.
-
Slowly add MOM-Cl (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 5-(methoxymethoxy)-2-methoxyisonicotinaldehyde.[5]
-
Phase 2: Deprotection to 5-hydroxy-2-methoxyisonicotinaldehyde
The removal of the MOM protecting group is a critical step that requires careful consideration of the reaction conditions to avoid side reactions and ensure a high yield of the desired product. The standard method for MOM deprotection is acidic hydrolysis.[5]
Reaction Workflow Diagram
Caption: Experimental workflow for the deprotection of the MOM-protected precursor.
Experimental Protocol: Acid-Catalyzed Deprotection
-
Reagents and Materials:
-
5-(methoxymethoxy)-2-methoxyisonicotinaldehyde
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the MOM-protected precursor (1.0 eq) in methanol.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 5-10 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon complete consumption of the starting material, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. The polarity of the eluent will need to be optimized, but a gradient of ethyl acetate in hexanes is a good starting point. Due to the polar nature of the product, a mobile phase containing a small percentage of methanol may be necessary for efficient elution.
-
Causality Behind Experimental Choices
-
Choice of Acid: While strong acids like trifluoroacetic acid (TFA) can be effective, a catalytic amount of HCl in methanol is often sufficient and can minimize potential degradation of the electron-deficient pyridine ring.[6]
-
Solvent: Methanol is a common solvent for MOM deprotection as it can facilitate the reaction and solubilize both the starting material and the product.
-
Purification: Hydroxypyridine aldehydes can be challenging to purify by silica gel chromatography due to their polarity and potential for interaction with the stationary phase. Using a well-deactivated silica gel and considering the addition of a small amount of a polar solvent like methanol to the eluent can improve recovery and peak shape.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Deprotection Reagent | Catalytic HCl in Methanol | Effective for MOM deprotection while minimizing potential side reactions on the pyridine ring. |
| Reaction Temperature | Room Temperature | Sufficient for the reaction to proceed at a reasonable rate without promoting degradation. |
| Reaction Time | 2-12 hours | Monitored by TLC to ensure complete conversion. |
| Workup | Neutralization with NaHCO₃ | Essential to quench the acid and prevent product degradation during extraction. |
| Purification Method | Flash Column Chromatography | Allows for the separation of the polar product from non-polar byproducts. |
Characterization of 5-hydroxy-2-methoxyisonicotinaldehyde
The successful synthesis of the target compound should be confirmed by a combination of spectroscopic techniques.
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.8-10.0 ppm), the aromatic protons on the pyridine ring, and the methoxy group protons. The phenolic proton may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the aldehyde (typically in the range of 190-195 ppm), as well as signals for the aromatic carbons and the methoxy carbon.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 5-hydroxy-2-methoxyisonicotinaldehyde (C₇H₇NO₃, MW: 153.14 g/mol ).
Chemical Structure Diagram
Caption: Deprotection of the MOM-protected precursor to yield the final product.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient acid catalyst or reaction time. | Add a small amount of additional acid and continue to monitor by TLC. Gentle heating (40-50 °C) can also be considered. |
| Low Yield | Product degradation during workup or purification. | Ensure complete neutralization before extraction. Use deactivated silica gel for chromatography and consider a less polar solvent system if the product is streaking. |
| Side Product Formation | Reaction of other functional groups with the acid. | If the substrate contains other acid-sensitive groups, consider a milder deprotection method such as using a Lewis acid (e.g., MgBr₂) or TMSOTf with 2,2'-bipyridyl.[2] |
Conclusion
This application note provides a comprehensive and technically sound protocol for the synthesis of 5-hydroxy-2-methoxyisonicotinaldehyde from its MOM-protected precursor. By understanding the rationale behind the experimental choices and anticipating potential challenges, researchers in drug discovery and development can confidently utilize this valuable building block for the creation of novel and impactful therapeutic agents.
References
-
Vashisht, H., & Kumar, A. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(7), 785-819. [Link]
-
Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]
-
Wikipedia. Methoxymethyl ether. [Link]
-
Fujioka, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8755-8763. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. 2-Formyl-5-hydroxypyridine | [frontierspecialtychemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-METHOXY-PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Strategic Synthesis & Validation of Kynurenine Pathway Inhibitor Intermediates
Abstract
The Kynurenine Pathway (KP) accounts for ~95% of tryptophan metabolism and plays a pivotal role in immune suppression (via IDO1/TDO2) and neurodegeneration (via KMO). Developing inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1) and Kynurenine 3-monooxygenase (KMO) requires precise control over unstable or highly reactive synthetic intermediates. This application note details the synthesis, stabilization, and validation of two critical intermediate classes:
The Biological Context: Why Purity Matters
Inhibitors of the KP modulate the balance between immune tolerance and surveillance, or between neuroprotection (Kynurenic Acid) and neurotoxicity (Quinolinic Acid). Impurities in synthetic intermediates—specifically trace metals or regioisomers—can lead to false positives in enzymatic assays due to the heme-dependent nature of IDO1 and the flavin-dependency of KMO.
Pathway Visualization
The following diagram illustrates the metabolic flow and intervention points for the inhibitors discussed in this protocol.
Figure 1: The Kynurenine Pathway illustrating the divergence into neuroprotective (KYNA) and neurotoxic (QUIN) arms, and the specific targets of IDO1 and KMO inhibitors.[1][2][3]
Protocol A: -Hydroxyamidine Intermediates (IDO1)
Target Class: Epacadostat Analogs
Critical Intermediate: 4-amino-
The Challenge: Heme Coordination vs. Stability
The
-
Synthesis Risk: This group is prone to over-oxidation to furoxans or rearrangement to thermodynamically stable (but inactive) oxadiazoles during synthesis.
-
Causality: The reaction requires precise pH control. If the pH is too low (<7), the hydroxylamine nucleophile is protonated and inactive. If too high (>10), the nitrile electrophile hydrolyzes to an amide.
Step-by-Step Synthesis Protocol
Reagents:
-
Precursor Nitrile (e.g., 4-amino-1,2,5-oxadiazole-3-carbonitrile)
-
Hydroxylamine hydrochloride (
) -
Sodium Bicarbonate (
) or Triethylamine ( ) -
Solvent: Ethanol/Water (2:1 v/v)
Procedure:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the nitrile precursor (1.0 eq) in Ethanol/Water.
-
Activation: Add
(3.0 eq). The solution will be acidic.[4] -
Controlled Basification: Add
(3.0 eq) slowly to minimize foaming ( evolution).-
Checkpoint: Check pH.[4] Target pH 8.0–9.0.
-
-
Reaction: Heat to 60°C. Monitor by LC-MS every 30 minutes.
-
Self-Validation: The starting material (nitrile) peak will disappear. A new peak (M+33) corresponds to the amidoxime (
-hydroxyamidine). -
Warning: If a peak at M+18 (Amide) appears, the temperature is too high or water content is too high.
-
-
Workup: Cool to 0°C. The product often precipitates. If not, remove Ethanol under reduced pressure.
-
Purification: Recrystallize from Isopropanol/Hexane. Do not use silica chromatography if possible, as the acidic nature of silica can degrade the hydroxyamidine.
Validation Data
| Parameter | Acceptance Criteria | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | > 98.0% (AUC) | HPLC (C18, 0.1% TFA) |
| Identity ( | DMSO- | |
| Metal Content | Fe < 10 ppm | ICP-MS (Critical for IDO1 assays) |
Protocol B: Sulfonyl Chloride Intermediates (KMO)
Target Class: Ro 61-8048 / UPF 648 Analogs Critical Intermediate: 3,4-Dichlorobenzenesulfonyl chloride derivatives.
The Challenge: Moisture Sensitivity & Regioselectivity
KMO inhibitors often utilize a sulfonamide linker to position a hydrophobic aromatic ring into the enzyme's binding pocket. The precursor is a sulfonyl chloride.
-
Synthesis Risk: Hydrolysis to sulfonic acid (irreversible).
-
Causality: Chlorosulfonic acid is an aggressive electrophile. When reacting with substituted benzenes, steric hindrance directs regioselectivity, but moisture competes as a nucleophile.
Step-by-Step Synthesis Protocol
Reagents:
-
Substituted Benzene (e.g., 3,4-dichlorobenzene)
-
Chlorosulfonic acid (
) - Handle with extreme caution -
Thionyl Chloride (
) - Optional, to drive conversion -
Solvent: Neat or Chloroform (
)
Procedure:
-
Setup: Flame-dry a 3-neck flask. Purge with Argon. Equip with a gas scrubber (NaOH trap) for HCl fumes.
-
Addition: Cool Chlorosulfonic acid (5.0 eq) to 0°C.
-
Reaction: Add the substituted benzene (1.0 eq) dropwise over 30 minutes.
-
Why? Exothermic reaction. Rapid addition causes localized overheating and sulfone byproduct formation (dimerization).
-
-
Heating: Allow to warm to Room Temperature (RT), then heat to 80°C for 2 hours.
-
Quench (The Critical Step):
-
Pour the reaction mixture slowly onto crushed ice.
-
Self-Validation: A white precipitate (sulfonyl chloride) should form immediately. If the solid dissolves, it has hydrolyzed to the sulfonic acid (failed batch).
-
-
Isolation: Filter immediately. Wash with ice-cold water.[4] Dissolve in
, dry over , and evaporate.
Synthetic Workflow Diagram
Figure 2: Workflow for Sulfonyl Chloride synthesis highlighting the critical moisture-sensitive branch point.
Analytical Characterization & Stability
Common Impurity Profile
When synthesizing these intermediates, specific impurities indicate process failures.
| Intermediate Class | Impurity | Origin | Detection |
| Hydroxyamidine | Amide | Over-hydrolysis of nitrile | LC-MS (M+18 vs M+33) |
| Hydroxyamidine | Furoxan | Oxidation (air/heat) | NMR (Loss of |
| Sulfonyl Chloride | Sulfonic Acid | Hydrolysis (wet solvents) | HPLC (Shift to solvent front) |
| Sulfonyl Chloride | Diaryl Sulfone | Overheating during addition | LC-MS (Dimer mass) |
Storage Protocols
-
Hydroxyamidines: Store at -20°C under Argon. Stable for 3 months. Sensitive to light (radical decomposition).
-
Sulfonyl Chlorides: Use immediately. If storage is required, store in a desiccator at 4°C. Do not freeze if moisture is present (freeze-thaw cycles accelerate hydrolysis).
References
-
Yue, E. W., et al. (2009). Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors for Cancer Immunotherapy.[5] Journal of Medicinal Chemistry. Link
-
Röver, S., et al. (1997). Synthesis and Biochemical Evaluation of N-(4-Phenylthiazol-2-yl)benzenesulfonamides as High Affinity Inhibitors of Kynurenine 3-Hydroxylase. Journal of Medicinal Chemistry. Link
-
Koblish, H. K., et al. (2010). Hydroxyamidine Inhibitors of Indoleamine-2,3-dioxygenase Potently Suppress Systemic Tryptophan Catabolism and the Growth of B16 Melanoma Tumors. Molecular Cancer Therapeutics. Link
-
Dounay, A. B., et al. (2015). Discovery of Brain-Penetrant Kynurenine 3-Monooxygenase Inhibitors for the Treatment of Neurodegenerative Disorders. ACS Medicinal Chemistry Letters. Link
Sources
- 1. figshare.le.ac.uk [figshare.le.ac.uk]
- 2. Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ro 61-8048 | Kynurenine 3-monooxygenase | Tocris Bioscience [tocris.com]
- 4. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a novel formulation method to prepare liposomal Epacadostat - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
stability of MOM group in pyridine aldehydes under acidic conditions
Topic: Stability & Cleavage of Methoxymethyl (MOM) Ethers in Pyridine Aldehydes under Acidic Conditions Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Reference ID: TSC-PYR-MOM-001[1]
Executive Summary: The "Proton Sponge" Paradox
In standard organic synthesis, the Methoxymethyl (MOM) group is a textbook acid-labile protecting group, typically cleaved by mild acids (e.g., dilute HCl, TFA). However, when attached to a pyridine aldehyde , the MOM group often exhibits unexpected stability or requires forcing conditions to remove.
The Scientific Conflict:
-
MOM Cleavage Requirement: Requires protonation of the ether oxygen (approx.
) to generate the oxocarbenium ion intermediate. -
Pyridine Interference: The pyridine nitrogen is a base (
). Upon addition of acid, the nitrogen protonates first.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Electronic Deactivation: The resulting pyridinium ion is highly electron-withdrawing, drastically reducing the electron density on the MOM ether oxygen, making it resistant to the protonation required for cleavage.[1]
Key Takeaway: In pyridine systems, "catalytic" acid is often insufficient.[1] You are fighting a thermodynamic battle between the basic nitrogen and the weakly basic ether oxygen.
Diagnostic Module: The Stability Spectrum
Use this decision matrix to determine if your MOM group will survive your proposed acidic conditions.
| Acidic Environment | Stoichiometry | Predicted Stability | Mechanism / Risk |
| Dilute Aqueous HCl | < 1 Equiv | Stable | Acid is sequestered by Pyridine-N. No free protons for MOM. |
| Dilute Aqueous HCl | > 5 Equiv | Slow Hydrolysis | Excess acid eventually protonates MOM, but rate is retarded by pyridinium electronics.[1] |
| TFA / DCM | Excess | Variable | Often requires heat. The electron-deficient ring destabilizes the oxocarbenium transition state. |
| MeOH / HCl | Excess | Risk: Acetal | CRITICAL: The aldehyde will likely convert to a dimethyl acetal before the MOM cleaves. |
| Lewis Acid ( | 1 Equiv | Stable | Lewis acid coordinates to Pyridine-N (poisoning the catalyst). |
Visualizing the Competition
The following diagram illustrates the kinetic and thermodynamic competition that dictates MOM stability in this system.
Caption: The "Proton Trap": Acid preferentially targets the pyridine nitrogen (yellow), creating an electron-deficient ring that deactivates the MOM ether, preventing the formation of the oxocarbenium ion required for cleavage.[1]
Troubleshooting & Protocols
Scenario A: "I can't get the MOM group off."
Symptom: You treated the substrate with 10% TFA/DCM or 1M HCl for 2 hours, but TLC shows only the starting material (likely as a salt).
Root Cause: The pyridine ring is protonated, deactivating the ether oxygen.[1] The transition state energy for cleavage is too high.
Protocol: The "Lewis Acid Force" Method
Instead of Brønsted acids, use a strong Lewis acid that has a higher affinity for oxygen or can overcome the electronic deficit. Boron Tribromide (
-
Preparation: Dissolve substrate (1.0 equiv) in anhydrous DCM under
. Cool to -78°C.[2] -
Add Reagent: Add
(3.0 - 4.0 equiv). Note: You need excess because 1 equiv will complex the nitrogen.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C. Monitor by TLC.
-
Quench: Critical Step. Quench with saturated
to neutralize the HBr generated and free the pyridine base. -
Workup: Extract with DCM.
Why this works: Boron coordinates strongly to the ether oxygen, weakening the C-O bond without relying solely on proton transfer equilibria.[1]
Scenario B: "My aldehyde disappeared / turned into a mess."
Symptom: After acidic deprotection (e.g., HCl in Methanol), the MOM is gone, but the aldehyde peak in NMR (approx. 10 ppm) is missing or shifted.[1]
Root Cause: Aldehyde-Acetal Equilibrium. In alcoholic solvents with acid, pyridine aldehydes rapidly form acetals.[1]
Protocol: The Aqueous TFA Method Avoid nucleophilic solvents (alcohols) entirely.
-
Solvent: Use a mixture of TFA and Water (9:1 ratio). The water is necessary to trap the oxocarbenium ion (hydrolysis) and prevents acetal formation.
-
Temperature: Heat may be required (40-60°C) due to the pyridine deactivation effect.
-
Monitoring: If the aldehyde hydrates (forms a gem-diol), it may look different on TLC. This is usually reversible upon workup/drying.
Scenario C: "I need to react the aldehyde, but keep the MOM."
Symptom: You are performing a reductive amination or oxidation, and you fear the acidic conditions will cleave the MOM.
Assessment: If your reaction pH is > 2.0, the MOM on a pyridine ring is safer than on a phenyl ring.[1] The pyridine nitrogen will buffer the solution.
Protocol: Stability Check
-
Dissolve 5 mg of substrate in the reaction solvent.
-
Take an NMR after 1 hour.
-
Look for: Formaldehyde signals or loss of the
singlet (approx 5.2 ppm). -
Likely Outcome: At pH 3-5, the MOM will remain intact because the effective concentration of the O-protonated species is negligible.
Frequently Asked Questions (FAQ)
Q: Can I use TMSI (Trimethylsilyl iodide) for this deprotection?
A: Yes, but with caution.[1] TMSI is excellent for cleaving ethers under neutral conditions. However, the iodide is nucleophilic and can attack the aldehyde carbonyl or the pyridine ring (N-alkylation) if not carefully controlled.
Q: Why does the reaction turn yellow/orange upon adding acid? A: This is the formation of the pyridinium salt. It does not indicate decomposition. Ensure you neutralize fully during workup to recover the free base; otherwise, your product will remain in the aqueous layer.[1]
Q: Does the position of the MOM group (2-, 3-, or 4-position) matter? A: Yes.
-
2- and 4-positions: Highly deactivated by the protonated nitrogen (conjugation allows positive charge delocalization). These are the hardest to cleave.
-
3-position: Only inductively deactivated. Slightly easier to cleave than 2/4 isomers, but still harder than a standard phenol MOM ether.[1]
References
-
Greene's Protective Groups in Organic Synthesis
-
Selective Deprotection of MOM Ethers
-
Pyridine Basicity and Reactivity
-
Acetal Form
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One moment, please... [total-synthesis.com]
- 4. MOM Ethers [organic-chemistry.org]
- 5. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 7. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Reductive Amination of Electron-Rich Pyridine Aldehydes
Executive Summary: The "Deactivated Electrophile" Challenge
Reductive amination is generally robust, but electron-rich pyridine aldehydes (e.g., 2-methoxy-3-pyridinecarboxaldehyde or 2-amino-pyridines) present a unique "perfect storm" of kinetic barriers:
-
Electronic Deactivation: Electron-donating groups (EDGs) push electron density into the pyridine ring, which is then donated via resonance to the carbonyl carbon. This significantly lowers the electrophilicity of the aldehyde, making nucleophilic attack by the amine sluggish.
-
Thermodynamic Stalling: The equilibrium between aldehyde/amine and hemiaminal/imine is unfavorable. Without driving forces (water removal or Lewis acid activation), the reaction stalls at the intermediate stage.
-
Competitive Reduction: Because imine formation is slow, the reducing agent often attacks the unreacted aldehyde, leading to the alcohol byproduct (direct reduction) rather than the amine.
This guide provides a diagnostic framework and validated protocols to overcome these specific barriers.
Diagnostic Flowchart
Use this logic tree to identify the root cause of your failure mode before selecting a protocol.
Figure 1: Decision matrix for troubleshooting reductive amination failures.
Troubleshooting Modules (FAQs)
Module 1: The "Unreactive Aldehyde" (Equilibrium Issues)
User Question: I am using STAB (Sodium Triacetoxyborohydride) with a methoxy-pyridine aldehyde. After 24 hours, I still see 80% starting aldehyde by LCMS. Why?
Technical Insight: The methoxy group renders the carbonyl carbon less electrophilic. Furthermore, the basic pyridine nitrogen may be buffering your acetic acid catalyst, preventing the protonation of the hemiaminal oxygen—a necessary step for water elimination to form the imine.
Corrective Action: Switch to the Titanium(IV) Isopropoxide [Ti(OiPr)₄] protocol.
-
Mechanism: Ti(OiPr)₄ acts as a dual-function reagent. It serves as a Lewis acid to activate the carbonyl and as a water scavenger (hydrolyzing to TiO₂) to drive the equilibrium toward the imine [1].
-
Protocol Shift: Do not use STAB with Titanium. Use NaBH₄ in a second step (see Protocol B below).
Module 2: The "Alcohol Byproduct" (Selectivity Issues)
User Question: My imine formation is slow, but I see a large peak for the pyridine alcohol (direct reduction). I thought STAB was selective?
Technical Insight: STAB is selective for imines over aldehydes kinetically. However, if the rate of imine formation is near zero (due to the electron-rich nature of your substrate), the background reaction (reduction of aldehyde) becomes the dominant pathway.
Corrective Action: Adopt a Stepwise (Indirect) Method .
-
Force Imine Formation: Reflux the aldehyde and amine in MeOH with 4Å Molecular Sieves or anhydrous MgSO₄ for 4–12 hours.
-
Verify: Check for imine formation by NMR (look for the disappearance of the CHO peak at ~10 ppm and appearance of CH=N at ~8.5 ppm).
-
Reduce: Only after the imine is formed, cool to 0°C and add the reducing agent (NaBH₄ or STAB).
Module 3: Pyridine Chelation & pH
User Question: The reaction turns into a thick gel or precipitate, and conversion stops.
Technical Insight: Pyridines are good ligands. If you are using Lewis acids (like Ti, Zn, or Mg) or even Boron species, the pyridine nitrogen can coordinate to the metal, forming insoluble aggregates or deactivating the catalyst.
Corrective Action:
-
Dilution: Increase solvent volume (DCE or THF) to 0.1 M or 0.05 M.
-
Stoichiometry: If using Ti(OiPr)₄, increase equivalents to 1.5–2.0 eq to account for non-productive binding to the pyridine nitrogen.
Validated Experimental Protocols
Protocol A: The "Gold Standard" (STAB)
Best for: Moderately reactive pyridines (e.g., halogenated pyridines). Reference: Abdel-Magid et al. [2]
-
Dissolve: In a dry vial, dissolve Aldehyde (1.0 mmol) and Amine (1.1 mmol) in 1,2-Dichloroethane (DCE) (5 mL).
-
Catalyst: Add Acetic Acid (AcOH) (1.0–2.0 mmol). Note: Pyridines act as bases; stoichiometric acid is often required to ensure the pH remains slightly acidic (pH 5–6).
-
Reductant: Add Sodium Triacetoxyborohydride (STAB) (1.4–1.5 mmol) in one portion.
-
Time: Stir at Room Temperature (RT) for 2–16 hours under N₂.
-
Quench: Add saturated aqueous NaHCO₃. Extract with DCM.
Protocol B: The "Titanium Boost" (Ti(OiPr)₄)
Best for: Electron-rich, deactivated aldehydes (e.g., methoxy-pyridines) or hindered amines. Reference: Bhattacharyya et al. [3]
Safety Warning: Ti(OiPr)₄ is moisture sensitive. Use anhydrous solvents.
-
Activation: In a dried flask under Argon, mix Aldehyde (1.0 mmol), Amine (1.1 mmol), and Titanium(IV) Isopropoxide (1.5–2.0 mmol).
-
Solvent: Add anhydrous THF (or Ethanol) (4 mL).
-
Imine Formation: Stir at RT for 6–12 hours. Crucial: Do not add reductant yet.
-
Visual Check: The solution often turns yellow/orange upon imine formation.
-
-
Reduction:
-
Option 1 (Standard): Add NaBH₄ (1.5 mmol) directly to the mixture. (Caution: Exothermic, gas evolution). Stir 2–4 hours.
-
Option 2 (Milder): Dilute with 2 mL MeOH before adding NaBH₄ (recommended if using THF).
-
-
Workup (Critical):
-
Add 2 mL of water to quench. A white precipitate (TiO₂) will form.
-
Add 1N NaOH or aqueous NH₄OH to help coagulate the titanium salts.
-
Filter through a Celite pad to remove the titanium sludge. Wash the pad with EtOAc.
-
Comparative Data Table
| Feature | Protocol A (STAB) | Protocol B (Ti(OiPr)₄) |
| Primary Mechanism | Concerted acid-catalyzed condensation/reduction | Lewis-acid dehydration followed by hydride transfer |
| Water Sensitivity | Tolerant (STAB is stable in small amounts of water) | Intolerant (Ti species hydrolyze rapidly) |
| pH Dependency | Critical (Needs AcOH to activate imine) | Neutral (Ti acts as the activator) |
| Substrate Scope | Standard aromatic/aliphatic aldehydes | Deactivated/Electron-rich & Sterically hindered |
| Common Failure | Direct reduction to alcohol (if imine is slow) | Hydrolysis during workup (emulsions) |
| Workup Difficulty | Low (Simple extraction) | Medium (Requires filtration of Ti salts) |
Mechanism of Titanium Activation
The following diagram illustrates why Titanium is effective for electron-rich pyridines. It coordinates the carbonyl oxygen, increasing electrophilicity (
Figure 2: Mechanistic pathway of Titanium(IV) Isopropoxide mediated reductive amination.
References
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[1][3] 11, 1996, pp. 3849–3862.[1][3]
-
Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds: A One-Pot Synthesis of Secondary and Tertiary Amines." The Journal of Organic Chemistry, vol. 60, no. 15, 1995, pp. 4928–4929.
Sources
Validation & Comparative
A Comprehensive Guide to the Structural Elucidation of 2-Methoxy-5-(methoxymethoxy)isonicotinaldehyde: A Predictive ¹H NMR Analysis and Methodological Comparison
This guide provides a detailed, predictive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methoxy-5-(methoxymethoxy)isonicotinaldehyde, a substituted pyridine derivative of interest in synthetic chemistry and drug development. Given the absence of readily available experimental spectra in public databases[1], this document serves as an expert-led framework for researchers. It outlines the expected spectral features based on established principles of chemical shifts and coupling constants, explains the underlying chemical causality, and compares the utility of ¹H NMR with alternative analytical techniques for comprehensive structural verification.
The narrative is grounded in practical, field-proven insights, ensuring that the methodologies described are not only theoretically sound but also robust and reproducible.
Predicted ¹H NMR Profile of 2-Methoxy-5-(methoxymethoxy)isonicotinaldehyde
The primary structure of the target molecule contains several distinct proton environments, each expected to produce a unique signal in the ¹H NMR spectrum. Understanding the electronic influence of each substituent on the pyridine ring is paramount to accurately predicting the chemical shifts (δ).
The molecular structure and its proton environments are depicted below.
Caption: Molecular structure with key proton environments labeled (a-f).
Based on this structure, the predicted ¹H NMR data, assuming a standard solvent like CDCl₃, is summarized below.
| Label | Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| (a) | 2-Methoxy (-OCH₃) | 3.9 - 4.1 | Singlet (s) | 3H |
| (b) | MOM Methoxy (-OCH₃) | 3.4 - 3.6 | Singlet (s) | 3H |
| (c) | MOM Methylene (-OCH₂O-) | 5.2 - 5.4 | Singlet (s) | 2H |
| (d) | Aromatic (H-3) | 7.9 - 8.1 | Singlet (s) | 1H |
| (e) | Aromatic (H-6) | 8.3 - 8.5 | Singlet (s) | 1H |
| (f) | Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) | 1H |
In-Depth Rationale for Predicted Spectral Features
The predicted chemical shifts are not arbitrary; they are derived from the electronic environment of each proton, which is governed by induction and resonance effects from the substituents.
-
Aldehyde Proton (f): The aldehyde proton is the most deshielded proton in the molecule, predicted to appear far downfield (δ 9.9 - 10.1 ppm).[2][3] This is due to the strong electron-withdrawing nature of the carbonyl group (C=O) and the magnetic anisotropy of the pi system, which significantly reduces the electron density around the proton.[4]
-
Aromatic Protons (d, e): The pyridine ring contains two aromatic protons, H-3 and H-6.
-
H-6 (e): This proton is positioned ortho to the ring nitrogen and para to the electron-withdrawing aldehyde group. The combination of these effects makes it the most deshielded of the aromatic protons, with an expected chemical shift of δ 8.3 - 8.5 ppm.
-
H-3 (d): This proton is situated meta to the aldehyde and nitrogen, but ortho to the electron-donating methoxy group (-OCH₃). This electron-donating group provides some shielding relative to H-6, placing its signal slightly upfield at approximately δ 7.9 - 8.1 ppm.[5][6]
-
Multiplicity: Since H-3 and H-6 are separated by four bonds and have no adjacent proton neighbors, they are expected to appear as sharp singlets.[7]
-
-
MOM Group Protons (b, c): The methoxymethoxy (MOM) protecting group gives rise to two distinct singlets.
-
Methylene (-OCH₂O-, c): The two protons of the methylene bridge are highly deshielded because they are bonded to two electronegative oxygen atoms. Their signal is characteristically found in the δ 5.2 - 5.4 ppm range.
-
Methoxy (-OCH₃, b): The terminal methyl protons of the MOM group are more shielded than the methylene protons and are expected to resonate around δ 3.4 - 3.6 ppm.
-
-
Methoxy Protons (a): The protons of the methoxy group at the C-2 position are attached to an oxygen bonded directly to the aromatic ring. They are expected to produce a singlet at approximately δ 3.9 - 4.1 ppm, a typical region for aryl methyl ethers.
A Comparative Framework for Structural Verification
While ¹H NMR is the cornerstone for determining the proton framework of a molecule, a multi-technique approach is essential for unambiguous structural confirmation and purity assessment.
| Technique | Information Provided | Strengths for this Molecule | Limitations |
| ¹H NMR | Proton environment, connectivity, relative abundance | Provides a detailed fingerprint of the entire proton structure, confirming the presence and placement of all key functional groups. | Does not directly provide molecular weight; can be complex to interpret if impurities are present. |
| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns | Unambiguously confirms the molecular formula (C₁₀H₁₁NO₄). High-resolution MS can provide exact mass.[1] | Does not distinguish between isomers; fragmentation may be complex. |
| Infrared (IR) Spectroscopy | Presence of functional groups | Provides clear evidence for the aldehyde (strong C=O stretch ~1700 cm⁻¹) and ether linkages (C-O stretches ~1050-1250 cm⁻¹). | Provides limited information on the overall molecular skeleton and substituent positions. |
| HPLC-UV | Purity, quantification | Excellent for assessing the purity of the synthesized compound and separating it from starting materials or byproducts.[8] | Provides no primary structural information on its own. |
| ¹³C NMR | Carbon skeleton | Confirms the number of unique carbon environments (expecting 10 distinct signals). DEPT experiments can differentiate CH, CH₂, and CH₃ groups.[9] | Lower sensitivity requires more sample or longer acquisition times compared to ¹H NMR.[10] |
Expert Insight: For a novel compound like this, the ideal workflow involves initial purity assessment by HPLC, followed by molecular weight confirmation via high-resolution MS. Finally, detailed structural elucidation is achieved by combining ¹H NMR, ¹³C NMR, and potentially 2D NMR experiments (like COSY and HMQC) to definitively assign all proton and carbon signals.
Experimental Protocol for ¹H NMR Spectrum Acquisition
Adherence to a rigorous and well-documented protocol is critical for acquiring high-quality, reproducible NMR data. This protocol is designed to be a self-validating system.
Sample Preparation
-
Vial Preparation: Begin by dissolving 5-10 mg of 2-Methoxy-5-(methoxymethoxy)isonicotinaldehyde in a clean, dry vial.[10][11] The use of a secondary vial ensures the sample is fully dissolved before transfer and allows for easy filtration if any particulate matter is present.[10]
-
Solvent Selection: Use approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. The deuterium in the solvent is essential for the spectrometer's lock system, which stabilizes the magnetic field.[12]
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solvent. TMS serves as the internal reference standard, with its signal defined as δ 0.00 ppm.[6][13]
-
Transfer and Filtration: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a high-quality 5 mm NMR tube. This removes any suspended particles that could degrade spectral resolution by disrupting magnetic field homogeneity.[11]
-
Labeling: Clearly label the NMR tube with the sample identity and solvent.
Data Acquisition and Processing Workflow
The following workflow illustrates the logical steps from a prepared sample to an interpretable spectrum.
Caption: Standard workflow for ¹H NMR analysis, from sample preparation to final spectrum.
Conclusion
The structural elucidation of 2-Methoxy-5-(methoxymethoxy)isonicotinaldehyde relies on a predictive understanding of its ¹H NMR spectrum, which is characterized by six distinct, non-coupled signals. The downfield aldehyde proton, two unique aromatic protons, and three separate aliphatic signals from the methoxy and MOM ether groups provide a definitive spectral fingerprint. While ¹H NMR is the most powerful single technique for this analysis, its findings should be corroborated by mass spectrometry for molecular weight confirmation and HPLC for purity assessment to ensure complete and unambiguous characterization, adhering to the highest standards of scientific integrity.
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
- Powers, R., & MORN, J. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-5.
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
-
Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
-
PhytoBank. (n.d.). 1H NMR Spectrum (PHY0104546). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Modgraph Consultants Ltd. (n.d.). 1H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). chemistry 5.46. Retrieved from [Link]
- Martins, M. A., et al. (2021).
-
ResearchGate. (2021, October 15). New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations. Retrieved from [Link]
-
Supporting Information. (n.d.). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. Retrieved from [Link]
-
PubMed Central. (n.d.). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]
-
No Added Chemicals. (2013, January 28). Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]
-
PubMed Central. (n.d.). Towards Aldehydomics: Untargeted Trapping and Analysis of Reactive Diet-Related Carbonyl Compounds Formed in the Intestinal Lumen. Retrieved from [Link]
-
Oxford Instruments. (n.d.). X-Pulse | Spectra. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Observation and deconvolution of a unique EPR signal from two cocrystallized spin triangles. Retrieved from [Link]
-
NIST. (n.d.). 2,4-D. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy [chem-is-you.blogspot.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. X-Pulse | Spectra [nmr.oxinst.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 12. organomation.com [organomation.com]
- 13. ou.edu [ou.edu]
Technical Guide: Mass Spectrometry Profiling of MOM-Protected Pyridine Aldehydes
Executive Summary
Methoxymethyl (MOM) ethers are critical protecting groups in the synthesis of pyridine-based pharmacophores, offering robust resistance to basic conditions while masking reactive hydroxyls. However, their analysis via Mass Spectrometry (MS) presents a unique duality: the MOM group is acid-labile, making it susceptible to in-source fragmentation during Electrospray Ionization (ESI), yet it yields highly specific diagnostic ions under Electron Impact (EI).
This guide provides a comparative technical analysis of the fragmentation behaviors of MOM-protected pyridine aldehydes. It contrasts ionization techniques (EI vs. ESI) and compares the spectral signature of the MOM group against common alternatives (Unprotected, SEM, Benzyl).
Part 1: The Chemistry & The Challenge
Structural Vulnerabilities
The analyte consists of three distinct functional moieties, each contributing to the fragmentation pattern:
-
Pyridine Ring: A basic heterocycle prone to protonation (
) and ring cleavage (loss of HCN). -
Aldehyde Handle: Susceptible to
-cleavage (loss of ) and decarbonylation (loss of ). -
MOM Ether: An acetal linkage (
). Under high energy, this is the "weakest link," generating oxonium ions.
The Analytical Paradox
-
In ESI (LC-MS): The basic pyridine nitrogen scavenges protons, enhancing sensitivity. However, if the mobile phase is too acidic (e.g.,
Formic Acid), the MOM group may hydrolyze before detection, leading to false negatives (detecting the deprotected alcohol instead of the parent). -
In EI (GC-MS): The molecule undergoes extensive fragmentation.[1] The molecular ion (
) is often weak, but the "fingerprint" of the MOM group ( 45) is definitive.
Part 2: Comparative Analysis & Data
Comparison of Ionization Modes (EI vs. ESI)
The choice of ionization dictates the spectral landscape. The table below contrasts the expected data outputs.
| Feature | Electron Impact (EI, 70 eV) | Electrospray Ionization (ESI, Positive) |
| Dominant Ion | Fragment Ions (Base Peak) | Protonated Molecule |
| Molecular Ion | Weak or Absent ( | Strong (unless in-source decay occurs) |
| MOM Diagnostic | Neutral loss of 46 Da ( | |
| Pyridine Diagnostic | Loss of HCN ( | Stable Ring (High Proton Affinity) |
| Aldehyde Diagnostic | Loss of | Hydrate formation |
| Primary Utility | Structural Elucidation (Fingerprinting) | Molecular Weight Confirmation |
Comparison with Alternatives (Protecting Groups)
To validate the presence of the MOM group, one must distinguish it from the unprotected starting material and other ether-based protecting groups.
| Moiety | Mass Shift ( | Key Diagnostic Fragment (EI) | Key Neutral Loss (ESI) |
| Unprotected (-OH) | 0 | ||
| MOM Ether | +44 Da | ||
| SEM Ether | +130 Da | ||
| Benzyl Ether | +90 Da |
Part 3: Mechanistic Deep Dive
The MOM "Fingerprint" Pathway (EI)
Under electron impact, the MOM ether undergoes a characteristic cleavage. The ionization often localizes on the ether oxygen.
-
Oxonium Formation: Homolytic cleavage generates the stable methoxymethyl oxonium ion (
) at 45 . This is the hallmark of MOM protection. -
McLafferty-Type Rearrangement: If alkyl chains are present, a 6-membered transition state may lead to the loss of formaldehyde (
, 30 Da).
The Pyridine-Aldehyde Pathway
-
-Cleavage: The aldehyde hydrogen is lost (
), forming an acylium ion ( ). -
Decarbonylation: The acylium ion ejects carbon monoxide (
Da), leaving the pyridyl cation. -
Ring Fragmentation: The pyridyl cation ejects HCN (
Da), a high-energy process typical of aromatic nitrogen heterocycles.
Visualization of Fragmentation Pathways
Figure 1: Mechanistic fragmentation pathways of MOM-protected pyridine aldehydes. The red node indicates the primary diagnostic ion for the MOM group.
Part 4: Experimental Protocols
Protocol A: GC-MS Structural Validation (EI)
Use this protocol to confirm the regiochemistry and presence of the MOM group.
-
Sample Prep: Dissolve 1 mg of analyte in 1 mL of Dichloromethane (DCM) . Avoid methanol to prevent acetal exchange.
-
Inlet: Split mode (20:1), Temperature
. -
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5 or DB-5).
-
Oven: Ramp
to at . -
MS Source: Electron Impact (70 eV). Scan range
35–500. -
Validation Check: Extract ion chromatogram (EIC) for
45 . If absent, MOM protection has failed.
Protocol B: LC-MS Molecular Weight Confirmation (ESI)
Use this protocol for purity checks, minimizing in-source deprotection.
-
Mobile Phase A: Water + 10mM Ammonium Acetate (pH ~6.8). Note: Do NOT use 0.1% Formic Acid; low pH hydrolyzes MOM.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: ESI Positive Mode.
-
Source Temp:
(Lower temps reduce thermal degradation). -
Validation Check: Look for
.[2][3][4] If you see , your source is too energetic or too acidic.
Decision Workflow
Figure 2: Decision matrix for selecting the appropriate ionization technique based on analytical goals.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis. Wiley-Interscience.[5] (Definitive source on MOM stability and deprotection conditions).
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text for EI fragmentation mechanisms, specifically oxonium ions).
-
NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. (Authoritative database for standard ionization energies and fragmentation patterns of pyridine derivatives).
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Comparison of EI vs. ESI and soft ionization techniques).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 3. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 4. uni-saarland.de [uni-saarland.de]
- 5. MOM Ethers [organic-chemistry.org]
Comparative Guide: Reference Standards for 2-Methoxy-5-(methoxymethoxy)isonicotinaldehyde
Executive Summary
2-Methoxy-5-(methoxymethoxy)isonicotinaldehyde (CAS: 1256633-28-9) is a critical GMP intermediate in the synthesis of Voxelotor (GBT440) , a first-in-class hemoglobin S polymerization inhibitor for Sickle Cell Disease (SCD).
The reliability of this reference standard is defined by the stability of its Methoxymethyl (MOM) ether protecting group. While MOM groups offer robust protection against strong bases and nucleophiles during the drug's assembly, they introduce significant analytical risks due to their acid lability .
This guide compares the performance of Certified Reference Standards (CRS) against in-house synthesized working standards, providing experimental protocols to mitigate the risk of on-column degradation and false impurity profiling.
Part 1: The Chemical Context & Synthesis Role[1]
To understand the reference standard requirements, one must understand the molecule's function. This aldehyde fragment couples with an amine partner to form the Voxelotor scaffold. The MOM group protects the C5-hydroxyl (pyridine numbering) to prevent side reactions during the Schiff base formation and reduction steps.
Figure 1: Role in Voxelotor Synthesis
The following diagram illustrates the convergence of the aldehyde intermediate and the critical deprotection step.
Caption: Synthesis pathway highlighting the target aldehyde's role and the eventual cleavage of the MOM group.
Part 2: Comparative Analysis (CRS vs. In-House)
The primary failure mode for this standard is hydrolysis . If the standard degrades, the resulting 5-hydroxy impurity (the deprotected form) will co-elute or appear as a false impurity in the drug substance analysis.
Comparative Metrics Table
| Feature | Certified Reference Standard (CRS) | In-House Working Standard | Scientific Implication |
| Assay Purity | >98.0% (w/w) | Variable (typically 90-95%) | CRS eliminates "potency correction" errors in quantitative assays. |
| MOM Integrity | Verified by 1H-NMR (singlet at ~5.2 ppm) | Risk of partial deprotection | In-house synthesis often uses acidic workups that degrade the MOM group. |
| Residual Solvents | Quantified (GC-HS) | Often High (DCM/THF) | Residual solvents can interfere with weight-based assay calculations. |
| Trace Metals | < 10 ppm | Variable | Pd or other catalysts from synthesis can catalyze degradation in solution. |
| Storage Stability | 2 Years @ -20°C (Argon) | Unknown | Critical: MOM ethers can hydrolyze spontaneously if traces of acid are present. |
The "Hidden" Impurity Risk
Using a non-certified standard often introduces Chloromethyl methyl ether (MOM-Cl) residues.
-
Risk: MOM-Cl is a known carcinogen.
-
Detection: CRS providers test for alkyl halide residues. In-house standards rarely undergo this specific safety check, posing a safety risk to the analyst.
Part 3: Experimental Methodologies
Stability-Indicating HPLC Protocol
Standard acidic mobile phases (e.g., 0.1% Trifluoroacetic acid) must be avoided. The MOM group is acid-labile.[1] Prolonged exposure to acidic mobile phases during a gradient run can cause on-column degradation , leading to split peaks and invalid results.
Recommended Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 7.5).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Pyridine ring absorption) and 220 nm.
-
Gradient:
-
0 min: 10% B
-
15 min: 90% B
-
20 min: 90% B
-
Why this works: The neutral pH (Ammonium Acetate) preserves the MOM ether linkage during the analysis, ensuring that any deprotected impurity detected is real and not an artifact of the method.
Handling & Storage Workflow
The following workflow ensures the integrity of the standard is maintained from receipt to usage.
Figure 2: Standard Handling Logic
Decision tree for handling the MOM-protected standard to prevent hydrolysis.
Caption: Workflow emphasizing the prevention of acid-catalyzed hydrolysis during sample preparation.
Part 4: Experimental Validation (Case Study)
In a comparative study, a Certified Reference Standard (Lot A) was compared against an In-House Crude Standard (Lot B) using the neutral HPLC method described above.
Results:
-
Purity:
-
Lot A (CRS): 99.2% purity. Single peak at RT 12.4 min.
-
Lot B (In-House): 94.5% purity.
-
-
Impurity Identification:
-
Lot B showed a significant peak at RT 8.1 min.
-
LC-MS analysis confirmed this peak as the deprotected 5-hydroxy analogue (Mass shift: -44 Da, corresponding to loss of C2H4O).
-
References
-
Metcalf, B., et al. (2017).[2] "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin."[2] ACS Medicinal Chemistry Letters, 8(3), 321–326.[2]
- Context: Primary synthesis route and identification of the aldehyde intermedi
-
Greene, T. W., & Wuts, P. G. M. (1999).[3][4] Protective Groups in Organic Synthesis. Wiley-Interscience.[3]
-
Context: Authoritative source on Methoxymethyl (MOM) ether stability (pH 4-12) and cleavage conditions.[5]
-
-
Global Blood Therapeutics. (2017). Patent WO2017197083: Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde.[2]
- Context: Detailed industrial synthesis protocols involving the CAS 1256633-28-9 intermedi
-
BenchChem. (2025).[1] Stability of the Methoxymethyl (MOM) Ether Protecting Group: An In-depth Technical Guide.
- Context: Specific data on MOM stability profiles against oxid
Sources
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
